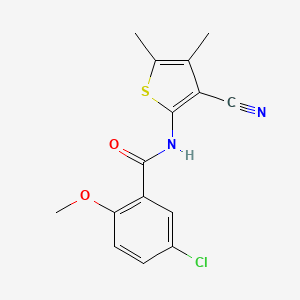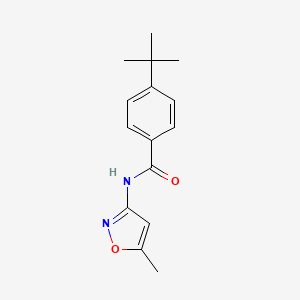acetate](/img/structure/B5558847.png)
ethyl [4-(4-methoxyphenyl)-1-piperazinyl](phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate is a compound studied within the realm of medicinal chemistry, particularly for its potential therapeutic applications. It is related to compounds investigated for their interactions with biological targets such as platelet aggregation inhibitors, dopamine transporter (DAT) affinity, and acetylcholinesterase (AChE) inhibition. These studies contribute to the understanding of its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate and its analogs involves complex reactions, including the separation of byproducts in the bulk drug substance through reversed-phase HPLC gradient separation and characterization by liquid chromatography-mass spectrometry (LC-MS) (Thomasberger, Engel, & Feige, 1999). Additionally, the synthesis of related piperazine derivatives involves multicomponent reactions, highlighting the compound's complex preparation process (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate and related compounds has been elucidated through techniques like single-crystal X-ray diffraction, which reveals details about crystal packing, conformation, and intermolecular interactions. These studies provide insights into the stereochemistry and spatial arrangement of atoms within the molecule (Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate's chemical reactivity includes its ability to undergo various reactions due to the presence of functional groups like esters and ethers, which are pivotal in modifying its chemical properties and enhancing its biological activity. The compound's reactivity is key to developing analogs with improved pharmacological profiles (Hsin et al., 2003).
Physical Properties Analysis
The physical properties of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, such as solubility, crystalline form, and melting point, are critical for its formulation and application in therapeutic contexts. Studies on related compounds provide insights into how these physical properties can affect the compound's stability, bioavailability, and overall effectiveness (Suresh et al., 2006).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability under various conditions, and interaction with biological targets, are essential for understanding its mechanism of action. Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate's ability to interact with proteins such as the dopamine transporter and acetylcholinesterase highlights its potential therapeutic applications and the importance of its chemical properties in drug design (Prisinzano et al., 2002).
科学的研究の応用
Pharmacological Profile and Impurity Analysis
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, as part of the glycoprotein IIb/IIIa antagonist family, is under research for its application in chronic oral treatment of thrombotic disorders. A study by Thomasberger, Engel, and Feige (1999) developed a reversed-phase HPLC gradient separation to analyze the impurity profile of this substance in bulk drug form, especially during synthesis and scale-up processes (Thomasberger, Engel, & Feige, 1999).
Biomedical Applications
A novel acetal-based PEGylation reagent for pH-sensitive shielding of DNA polyplexes was synthesized, as reported by Knorr et al. (2007). This research explored the conjugation of this compound to polyethylenimine (PEI), which showed potential for drug and gene delivery formulations (Knorr et al., 2007).
Radiolabeled Antagonist for Neurotransmission Study
Research by Plenevaux et al. (2000) involved ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate in the study of serotonergic neurotransmission using positron emission tomography (PET). This study highlighted its role as a 5-HT1A antagonist (Plenevaux et al., 2000).
Antihistamine Research
Cetirizine, which is structurally related to ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, was studied by Arlette (1991) for its effectiveness in treating urticaria and allergic rhinitis. The research emphasized its role as a selective H1 histamine receptor antagonist (Arlette, 1991).
Synthesis and Evaluation for Therapeutic Agents
Hsin et al. (2003) synthesized a series of compounds related to ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate for the evaluation of their binding affinity for dopamine transporter (DAT), suggesting potential in treating cocaine abuse (Hsin et al., 2003).
将来の方向性
The future research directions for this compound could include further exploration of its potential neuroprotective and anti-inflammatory properties, as well as its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-21(24)20(17-7-5-4-6-8-17)23-15-13-22(14-16-23)18-9-11-19(25-2)12-10-18/h4-12,20H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHBAKBGVKUKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(4-methoxyphenyl)piperazin-1-yl](phenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)
![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)


![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)